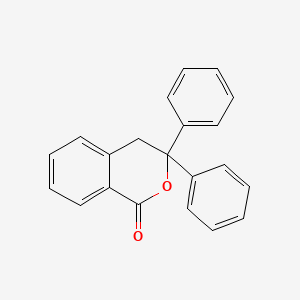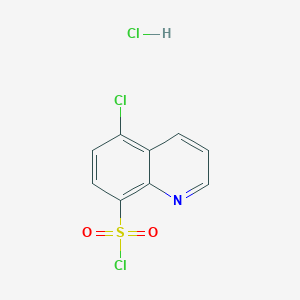
5-Bromo-2-iodo-3-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-yodo-3-metilpirazina: es un compuesto orgánico heterocíclico con la fórmula molecular C5H4BrIN2 . Es un derivado de la pirazina, caracterizado por la presencia de átomos de bromo y yodo en las posiciones 5ª y 2ª, respectivamente, y un grupo metilo en la posición 3ª.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5-Bromo-2-yodo-3-metilpirazina normalmente implica reacciones de halogenación. Un método común es la bromación de 2-yodo-3-metilpirazina. La reacción se lleva a cabo utilizando bromo en presencia de un disolvente adecuado, como el ácido acético, a una temperatura controlada para asegurar la bromación selectiva en la posición deseada.
Métodos de producción industrial: La producción industrial de 5-Bromo-2-yodo-3-metilpirazina puede implicar un proceso de varios pasos que comienza con derivados de pirazina disponibles comercialmente. El proceso incluye pasos de halogenación, purificación y cristalización para obtener el producto final con alta pureza. La escalabilidad del proceso es crucial para las aplicaciones industriales, asegurando una calidad y un rendimiento constantes.
Análisis De Reacciones Químicas
Tipos de reacciones:
Reacciones de sustitución: 5-Bromo-2-yodo-3-metilpirazina puede sufrir reacciones de sustitución nucleófila, en las que los átomos de bromo o yodo son reemplazados por otros nucleófilos.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento cruzado de Suzuki-Miyaura, formando enlaces carbono-carbono con varios ácidos borónicos arilo o alquilo.
Oxidación y reducción: El compuesto puede oxidarse o reducirse bajo condiciones específicas, lo que lleva a la formación de diferentes derivados de pirazina.
Reactivos y condiciones comunes:
Sustitución nucleófila: Reactivos como la azida de sodio o el tiocianato de potasio en disolventes polares.
Acoplamiento de Suzuki-Miyaura: Catalizadores de paladio, ácidos borónicos arilo o alquilo y bases como el carbonato de potasio en disolventes como el etanol o el tolueno.
Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Productos principales:
- Pirazinas sustituidas con varios grupos funcionales dependiendo del nucleófilo utilizado.
- Compuestos biarílicos de las reacciones de acoplamiento de Suzuki-Miyaura.
Aplicaciones Científicas De Investigación
Química: 5-Bromo-2-yodo-3-metilpirazina se utiliza como intermedio en la síntesis de compuestos heterocíclicos más complejos
Propiedades
Fórmula molecular |
C5H4BrIN2 |
|---|---|
Peso molecular |
298.91 g/mol |
Nombre IUPAC |
5-bromo-2-iodo-3-methylpyrazine |
InChI |
InChI=1S/C5H4BrIN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 |
Clave InChI |
DWPCUQHAWFUFAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)


![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)

silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)

![Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester](/img/structure/B11836245.png)
